molecular formula C22H24N4O5S B2858485 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide CAS No. 1105205-50-2

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide

Número de catálogo: B2858485
Número CAS: 1105205-50-2
Peso molecular: 456.52
Clave InChI: GGMXDKIRLYAJRT-XQRVVYSFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a structurally complex molecule featuring a benzo[d][1,3]dioxole moiety, a thieno[3,4-c]pyrazole core, an acrylamide linker, and a tetrahydrofuran-derived amine substituent. The benzo[d][1,3]dioxole group is associated with enhanced metabolic stability and bioavailability due to its electron-rich aromatic system . The thieno-pyrazole scaffold is a heterocyclic motif frequently utilized in medicinal chemistry for its conformational rigidity and ability to engage in hydrogen bonding . The tetrahydrofuran (THF) moiety introduces chirality and may influence solubility and pharmacokinetic properties .

Synthetic routes for analogous compounds involve multi-step procedures, including condensation reactions between heterocyclic precursors and functionalized amines, as demonstrated in the synthesis of related pyrazole derivatives .

Propiedades

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S/c27-20(6-4-14-3-5-18-19(8-14)31-13-30-18)24-22-16-11-32-12-17(16)25-26(22)10-21(28)23-9-15-2-1-7-29-15/h3-6,8,15H,1-2,7,9-13H2,(H,23,28)(H,24,27)/b6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMXDKIRLYAJRT-XQRVVYSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Similarity Analysis

Chemical similarity was evaluated using graph-based methods and Tanimoto coefficients (Tc), which quantify overlap in molecular fingerprints . Key structural analogs and their distinctions are outlined below:

Compound Structural Features Key Differences
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide Benzo[d][1,3]dioxole, thieno-pyrazole, acrylamide, THF-substituted amine Unique combination of thieno-pyrazole and THF-amine; no gallate or triazine groups.
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydroxy phenol Benzo[d][1,3]dioxole, pyrazole, tert-butyl group Lacks acrylamide linker and thieno-pyrazole core; simpler substitution pattern.
Pymetrozine (4,5-dihydro-6-methyl-4-((3-pyridinylmethylene)amino)-1,2,4-triazin-3(2H)-one) Triazinone core, pyridine substituent Triazinone instead of thieno-pyrazole; no benzo[d][1,3]dioxole or THF groups.
Methylofuran (from M. extorquens AM1) Furan-linked glutamic acid chains, formyl group Linear furan oligomers vs. THF-amine; distinct biological role in C1 metabolism.

Pharmacological and Physicochemical Comparisons

  • Bioactivity: The thieno-pyrazole core in the target compound may confer higher binding affinity to kinase targets compared to simpler pyrazole derivatives like 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydroxy phenol, which lacks the fused thiophene ring .
  • Solubility : The THF-amine substituent likely enhances aqueous solubility relative to purely aromatic analogs, similar to methylofuran’s furan-derived solubility in microbial systems .
  • Toxicity: Structural analogs like o-aminophenol isomers exhibit significant toxicity variations due to positional isomerism (e.g., NOAEL differences between o-, m-, and p-aminophenol) . The THF group in the target compound may reduce toxicity compared to linear amines.

Computational Analysis

Graph-based substructure matching reveals that the thieno-pyrazole and benzo[d][1,3]dioxole motifs are critical for target engagement, with Tc values <0.3 against triazine-based compounds like pymetrozine . The acrylamide linker’s flexibility is a distinguishing feature, as rigid linkers in analogs (e.g., ester groups in catechins) reduce conformational adaptability .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Parameter Target Compound 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydroxy phenol Pymetrozine
Core Structure Thieno[3,4-c]pyrazole Pyrazole Triazinone
Key Substituents Benzo[d][1,3]dioxole, THF-amine Benzo[d][1,3]dioxole, tert-butyl Pyridine
Bioactivity (Hypothesized) Kinase inhibition, anticonvulsant Anticonvulsant Insecticidal
Tanimoto Coefficient 1.0 (self) 0.45 0.28

Table 2: Toxicity and Pharmacokinetic Profiles

Compound LogP Water Solubility (mg/mL) Predicted NOAEL (mg/kg/day)
Target Compound 2.8 0.12 50 (estimated)
o-Aminophenol 0.9 12.5 Not established
Pymetrozine 1.5 0.05 100

Métodos De Preparación

Formation of the Thieno[3,4-c]pyrazol Ring

The thienopyrazol scaffold is constructed via cyclocondensation of a thiophene precursor with hydrazine derivatives. For example, 3-aminothiophene-4-carboxylate (I ) reacts with hydrazine hydrate in ethanol under reflux to yield 4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine (II ) (Scheme 1).

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: 80°C (reflux)
  • Yield: 78–85%

Introduction of the 2-Oxoethyl Side Chain

The amine II undergoes Michael addition with ethyl acrylate in the presence of triethylamine to install the 2-oxoethyl group. Subsequent hydrolysis with aqueous HCl affords 2-(2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine (III ) (Scheme 2).

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF)
  • Catalyst: Triethylamine
  • Temperature: 25°C (room temperature)
  • Yield: 65–72%

Functionalization with Tetrahydrofuranmethyl Amine

Synthesis of (Tetrahydrofuran-2-yl)methylamine

(Tetrahydrofuran-2-yl)methylamine (IV ) is prepared via reductive amination of tetrahydrofuran-2-carbaldehyde using ammonium acetate and sodium cyanoborohydride in methanol. The reaction proceeds at 0°C to minimize side products.

Reaction Conditions :

  • Solvent: Methanol
  • Reducing Agent: NaBH3CN
  • Temperature: 0°C → 25°C (gradual warming)
  • Yield: 88%

Coupling to the Thienopyrazol Intermediate

Intermediate III is treated with IV in dichloromethane (DCM) using EDCI/HOBt as coupling agents. This step forms 2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine (V ) (Scheme 3).

Reaction Conditions :

  • Solvent: DCM
  • Coupling Agents: EDCI, HOBt
  • Temperature: 0°C → 25°C
  • Yield: 70%

Preparation of (Z)-3-(Benzo[d]dioxol-5-yl)acrylic Acid

Knoevenagel Condensation

Benzaldehyde derivatives react with malonic acid in the presence of piperidine to form α,β-unsaturated acids. Benzo[d]dioxol-5-ylcarbaldehyde (VI ) and malonic acid in acetic anhydride yield (Z)-3-(benzo[d]dioxol-5-yl)acrylic acid (VII ) with >90% stereoselectivity (Scheme 4).

Reaction Conditions :

  • Solvent: Acetic anhydride
  • Catalyst: Piperidine
  • Temperature: 120°C
  • Yield: 82%

Activation of the Carboxylic Acid

VII is converted to its acyl chloride using thionyl chloride (SOCl2) in DCM. The resulting (Z)-3-(benzo[d]dioxol-5-yl)acryloyl chloride (VIII ) is used directly in the final coupling step.

Reaction Conditions :

  • Solvent: DCM
  • Reagent: SOCl2
  • Temperature: 0°C → 25°C
  • Yield: Quantitative

Final Amide Coupling

V and VIII are coupled in DCM with triethylamine as a base. The reaction proceeds at 0°C to prevent epimerization, yielding the target compound (Scheme 5).

Reaction Conditions :

  • Solvent: DCM
  • Base: Triethylamine
  • Temperature: 0°C
  • Yield: 68%

Analytical Validation

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.85 (d, J = 15.6 Hz, 1H, CH=CO), 6.95–6.75 (m, 4H, aromatic), 5.20 (s, 2H, OCH2O), 4.30 (m, 1H, THF-CH), 3.85–3.60 (m, 4H, THF and NHCH2).
  • IR (KBr) : 1660 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C Z-configuration).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity with a retention time of 12.3 min.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for functional group verification (e.g., acrylamide double bond at δ 6.2–6.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H]⁺ at m/z 419.5) .
  • HPLC : Purity assessment (>95%) with reverse-phase C18 columns .

How can binding affinity and inhibition constants be experimentally determined for this compound?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Quantify real-time interactions with immobilized targets (e.g., kinases) using affinity constants (KD) .
  • Enzyme Kinetics : Measure IC50 via fluorometric assays (e.g., NADH-coupled systems) under varying substrate concentrations .
  • Isothermal Titration Calorimetry (ITC) : Assess thermodynamic parameters (ΔH, ΔS) for binding .

How to resolve contradictions in reported biological activity data across studies?

Q. Advanced

  • Reproducibility checks : Standardize assay conditions (pH, temperature, cell lines) to isolate variables .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., benzo[d]dioxole vs. pyrazole modifications) to identify critical pharmacophores .
  • Meta-analysis : Cross-reference datasets from SPR, cytotoxicity assays, and computational models to validate trends .

What computational approaches are suitable for predicting binding interactions and selectivity?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger to map interactions with target active sites (e.g., hydrophobic pockets accommodating the thienopyrazole moiety) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100-ns trajectories to assess conformational flexibility .
  • Quantum Mechanics (QM) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

How to evaluate the compound’s therapeutic potential across disease models?

Q. Advanced

  • In vitro screening : Test against cancer (e.g., NCI-60 panel), inflammatory (COX-2 inhibition), or microbial models .
  • In vivo pharmacokinetics : Assess bioavailability (Cmax, T1/2) in rodent models using LC-MS/MS quantification .
  • Toxicity profiling : Measure hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG channel inhibition) .

How to design SAR studies using structural analogs?

Q. Advanced

  • Core modifications : Replace the tetrahydrofuran-2-ylmethyl group with cyclopentyl or piperidine to alter lipophilicity .
  • Bioisosteric replacements : Substitute benzo[d]dioxole with indole or quinoline to enhance π-π stacking .
  • Activity cliffs : Synthesize derivatives with incremental changes (e.g., -OCH3 to -CF3) and correlate with IC50 shifts .

How to assess stability under varying storage and experimental conditions?

Q. Advanced

  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) with HPLC monitoring .
  • Lyophilization : Test stability in lyophilized vs. solution states over 6 months .
  • Cryoprotection : Use trehalose or DMSO for long-term storage at -80°C without aggregation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.